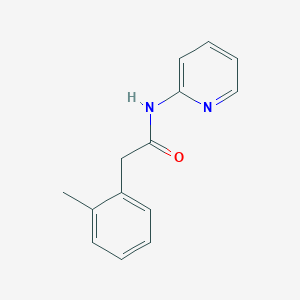
N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide is a chemical compound with a molecular formula C17H16N2O2S. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide varies depending on the application. In medicine, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits the growth of fungi and bacteria by interfering with their cell wall synthesis and protein synthesis. In agriculture, it acts as a fungicide and insecticide by disrupting the metabolic pathways of the target organisms.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In medicine, it has been shown to reduce tumor growth and induce cell death in cancer cells. It also exhibits anti-inflammatory and antioxidant properties. In agriculture, it has been shown to inhibit the growth of fungi and insects by disrupting their metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide in lab experiments include its broad-spectrum activity against various organisms, its low toxicity, and its stability. However, its limitations include its high cost, limited solubility in water, and potential for environmental toxicity.
Orientations Futures
There are several future directions for the research of N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide. In medicine, further studies could focus on its potential use as a chemotherapeutic agent for various types of cancer. In agriculture, research could focus on developing more efficient and eco-friendly methods of using this compound as a fungicide and insecticide. In industry, research could focus on developing new applications for this compound in the production of pharmaceuticals and other chemical products.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential applications in medicine, agriculture, and industry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Méthodes De Synthèse
The synthesis of N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide can be achieved through a multistep process. The first step involves the synthesis of 2-amino-5-methylbenzimidazole, which is then reacted with 2-chloro-4-methoxybenzoic acid to form N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylbenzamide. This compound is then treated with thioacetic acid to yield this compound.
Applications De Recherche Scientifique
N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit anticancer, antifungal, and antibacterial activities. In agriculture, it has been used as a fungicide and insecticide. In industry, it has been used as a dye intermediate and in the production of pharmaceuticals.
Propriétés
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-21-14-9-10(22-2)7-8-11(14)15(20)19-16-17-12-5-3-4-6-13(12)18-16/h3-9H,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNXREZTYLMNJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B7471102.png)
![4-[(1-cyclopropylimidazol-2-yl)sulfanylmethyl]-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B7471110.png)
![4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7471115.png)

![N-[(2S)-1-oxo-1-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]propan-2-yl]furan-2-carboxamide](/img/structure/B7471140.png)



![[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate](/img/structure/B7471162.png)


![N-[2-(dimethylamino)phenyl]-3-iodobenzamide](/img/structure/B7471171.png)

